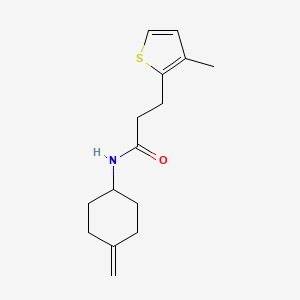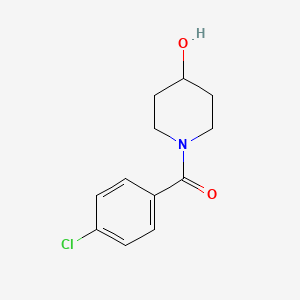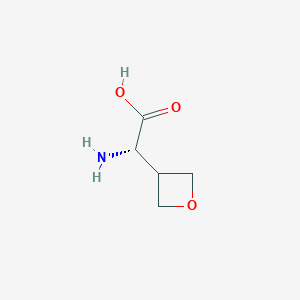![molecular formula C11H11FN2O4S2 B2575923 2-(7-フルオロ-1,1-ジオキシド-4H-ベンゾ[e][1,2,4]チアジアジン-3-イル)チオ)プロパン酸メチル CAS No. 899966-45-1](/img/structure/B2575923.png)
2-(7-フルオロ-1,1-ジオキシド-4H-ベンゾ[e][1,2,4]チアジアジン-3-イル)チオ)プロパン酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)propanoate is a useful research compound. Its molecular formula is C11H11FN2O4S2 and its molecular weight is 318.34. The purity is usually 95%.
BenchChem offers high-quality methyl 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品化学と創薬
蛍光プローブは創薬において重要な役割を果たします。蛍光団の感度や汎用性など、特定の特性により、生体活性化合物の亜細胞局在化と作用機序を研究するための貴重なツールとなります。研究者は、蛍光団を「2-(7-フルオロ-1,1-ジオキシド-4H-ベンゾ[e][1,2,4]チアジアジン-3-イル)チオ)プロパン酸メチル」などの分子に組み込むための合成プロトコルを開発しました。これらのプローブを使用することで、細胞内の薬物相互作用を可視化し、潜在的な治療薬の特定に役立ちます .
光線力学療法
「2-(7-フルオロ-1,1-ジオキシド-4H-ベンゾ[e][1,2,4]チアジアジン-3-イル)チオ)プロパン酸メチル」に関連する特定の蛍光化合物は、光線力学療法(PDT)に使用できます。PDTは、光で光増感剤を活性化し、活性酸素種の生成を誘導します。これらの種は、癌細胞や病原体を選択的に損傷します。研究者は、そのような化合物の標的がん治療と抗菌剤への可能性を探求しています。
要約すると、「2-(7-フルオロ-1,1-ジオキシド-4H-ベンゾ[e][1,2,4]チアジアジン-3-イル)チオ)プロパン酸メチル」は、創薬から環境モニタリングまで、さまざまな分野で有望です。その独特の特性により、科学研究とイノベーションにおいて貴重な資産となっています . さらに詳細を知りたい場合や、ご質問がある場合は、お気軽にお問い合わせください! 😊
作用機序
Target of Action
Compounds with a 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to have various biological activities, such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators
Mode of Action
Compounds with a similar structure have been reported to act as katp channel activators .
生化学分析
Biochemical Properties
Methyl 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)propanoate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to interact with KATP channels and AMPA receptors . These interactions are essential for its pharmacological effects, such as modulation of insulin release and neurotransmission. The compound’s ability to bind to these targets is facilitated by its unique chemical structure, which allows it to fit into specific binding sites on the enzymes and receptors.
Cellular Effects
The effects of methyl 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)propanoate on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with KATP channels can lead to changes in cellular energy status and insulin secretion in pancreatic cells . Additionally, its effects on AMPA receptors can influence neuronal signaling and plasticity, impacting learning and memory processes.
Molecular Mechanism
At the molecular level, methyl 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)propanoate exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For instance, its binding to KATP channels inhibits insulin release, while its interaction with AMPA receptors modulates synaptic transmission . These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, which stabilize the compound within the binding site.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)propanoate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of methyl 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)propanoate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antihypertensive or antidiabetic actions . At higher doses, it can cause toxic or adverse effects, including potential damage to vital organs. Threshold effects have been observed, where a specific dosage range is required to achieve the desired pharmacological effect without causing toxicity.
Metabolic Pathways
Methyl 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)propanoate is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which facilitate its excretion from the body. These metabolic processes can influence the compound’s pharmacokinetics and overall efficacy.
Transport and Distribution
The transport and distribution of methyl 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)propanoate within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, its interaction with membrane transporters can facilitate its uptake into cells, while binding to intracellular proteins can influence its distribution within the cytoplasm and organelles.
Subcellular Localization
The subcellular localization of methyl 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)propanoate is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence cellular energy metabolism, or to the nucleus, where it can affect gene expression. Understanding its subcellular localization helps elucidate its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
methyl 2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O4S2/c1-6(10(15)18-2)19-11-13-8-4-3-7(12)5-9(8)20(16,17)14-11/h3-6H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMITPNIOXBEIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N~4~-(4-methoxyphenyl)-N~6~,N~6~-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2575840.png)


![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2575846.png)
![Ethyl 6-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}hexanoate](/img/structure/B2575847.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[2-(1,3-thiazol-2-yl)propyl]but-2-enamide](/img/structure/B2575849.png)
![3-[(pentanoyloxy)imino]-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2575850.png)
![6-chloro-3-[(E)-3-(2-oxo-1H-quinolin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one](/img/new.no-structure.jpg)
![4-(9-chloro-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol](/img/structure/B2575855.png)
![2-{benzyl[(furan-2-yl)methyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2575856.png)



